

Application Notes and Protocols: A Study of Vulcanization Kinetics with Morpholinyl Mercaptobenzothiazole

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Compound of Interest

Compound Name:	Morpholinyl mercaptobenzothiazole
Cat. No.:	B1258218

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Introduction

Vulcanization is a crucial process in the rubber industry, transforming raw rubber into a durable, elastic material. The kinetics of this process, which involves the formation of cross-links between polymer chains, are of paramount importance for controlling the final properties of the rubber product. Accelerators are chemical additives used to control the rate of vulcanization, and among these, sulfenamides are widely used for their delayed action and rapid cure rates.

This document provides a detailed protocol for studying the vulcanization kinetics of rubber compounds accelerated with 2-(morpholinothio)benzothiazole (MBS), also known as **Morpholinyl mercaptobenzothiazole**. MBS is a popular delayed-action accelerator that provides a scorch-free processing period followed by a rapid vulcanization phase.^[1] These application notes will guide researchers through the experimental setup, data acquisition, and analysis techniques necessary to characterize the vulcanization process.

Data Presentation

The following tables summarize the quantitative data on the vulcanization kinetics of a typical rubber compound accelerated with varying concentrations of **Morpholinyl**

mercaptobenzothiazole (MBS) at different temperatures.

Table 1: Effect of MBS Concentration and Temperature on Vulcanization Characteristics of Natural Rubber

Temperature (°C)	MBS (phr)	Scorch Time (t _{s2} , min)	Optimum Cure Time (t ₉₀ , min)	Cure Rate Index (CRI, min ⁻¹)
140	0.5	5.2	12.5	13.7
140	1.0	4.1	9.8	17.5
140	1.5	3.2	7.5	23.3
160	0.5	2.1	5.3	31.3
160	1.0	1.6	4.0	41.7
160	1.5	1.2	3.1	52.6
180	0.5	0.9	2.2	76.9
180	1.0	0.7	1.7	100.0
180	1.5	0.5	1.3	125.0

Note: phr = parts per hundred rubber. Data is synthesized from typical values found in literature for natural rubber compounds.

Table 2: Activation Energy and Reaction Rate Constants for SBR Vulcanization with Different Accelerators

Accelerator	Type	Activation Energy (E _a , kJ/mol)	Reaction Rate Constant (k at 160°C, min ⁻¹)
MBS	Sulfenamide	92.5	0.45
TBBS	Sulfenamide	95.2	0.42
CBS	Sulfenamide	98.1	0.38
MBT	Thiazole	105.3	0.25
MBTS	Thiazole	101.7	0.29

Source: Synthesized data based on comparative studies of accelerators in Styrene-Butadiene Rubber (SBR).[\[2\]](#)

Experimental Protocols

Protocol 1: Determination of Vulcanization Characteristics using a Moving Die Rheometer (MDR)

This protocol outlines the standard procedure for determining the vulcanization characteristics of a rubber compound using a Moving Die Rheometer (MDR), in accordance with ASTM D5289.

Materials and Equipment:

- Rubber compound (e.g., Natural Rubber, SBR, EPDM)
- **Morpholinyl mercaptobenzothiazole (MBS)**
- Other compounding ingredients (e.g., zinc oxide, stearic acid, sulfur, carbon black)
- Two-roll mill or internal mixer
- Moving Die Rheometer (MDR)
- Analytical balance

Procedure:

- Compound Preparation:
 - Masticate the raw rubber on a two-roll mill.
 - Sequentially add the compounding ingredients: zinc oxide, stearic acid, carbon black, and finally MBS. Ensure thorough mixing between each addition.
 - Add sulfur as the final ingredient and mix for a short duration to ensure dispersion without initiating vulcanization (scorching).
 - Sheet out the compounded rubber and allow it to cool to room temperature for at least 24 hours before testing.
- MDR Analysis:
 - Set the MDR test temperature (e.g., 140°C, 160°C, or 180°C).
 - Allow the instrument to stabilize at the set temperature.
 - Cut a sample of the uncured rubber compound of the appropriate size and weight for the MDR cavity.
 - Place the sample in the pre-heated test cavity and close the chamber.
 - Start the test. The instrument will oscillate one die at a specified frequency and amplitude (e.g., 1.67 Hz, $\pm 0.5^\circ$ arc).
 - The torque required to oscillate the die is measured as a function of time.
 - The test is typically run until the torque reaches a maximum or a plateau, indicating the completion of vulcanization.

Data Analysis:

From the resulting rheometer curve (Torque vs. Time), the following parameters are determined:

- Minimum Torque (M_L): An indication of the viscosity of the unvulcanized compound.
- Maximum Torque (M_H): An indication of the stiffness or modulus of the fully vulcanized compound.
- Scorch Time (t_s2): The time required for the torque to rise by 2 units above M_L, representing the onset of vulcanization and the available processing time.
- Optimum Cure Time (t_90): The time required to reach 90% of the maximum torque, indicating the time to achieve a desirable state of cure.
- Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as $100 / (t_{90} - t_{s2})$.^[3]

Protocol 2: Analysis of Vulcanization by Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to study the thermal events associated with the vulcanization of a rubber compound.^[4]

Materials and Equipment:

- Uncured rubber compound (prepared as in Protocol 1)
- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum pans

Procedure:

- Sample Preparation:
 - Accurately weigh a small sample (5-10 mg) of the uncured rubber compound into a hermetic aluminum pan.
 - Seal the pan to enclose the sample.
- DSC Measurement:

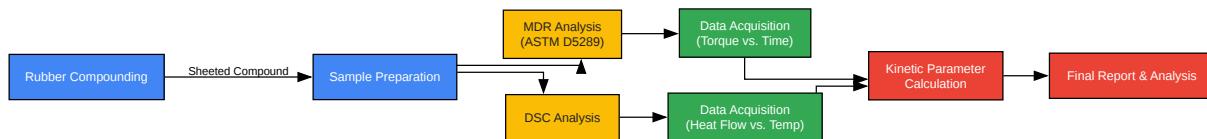
- Place the sealed sample pan and an empty reference pan into the DSC cell.
- Perform a non-isothermal scan by heating the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C).[5]
- Alternatively, for isothermal analysis, rapidly heat the sample to the desired vulcanization temperature and hold it at that temperature for a specified time.

Data Analysis:

The DSC thermogram (heat flow vs. temperature or time) will show an exothermic peak corresponding to the heat released during the vulcanization reaction.[6] From this peak, the following information can be obtained:

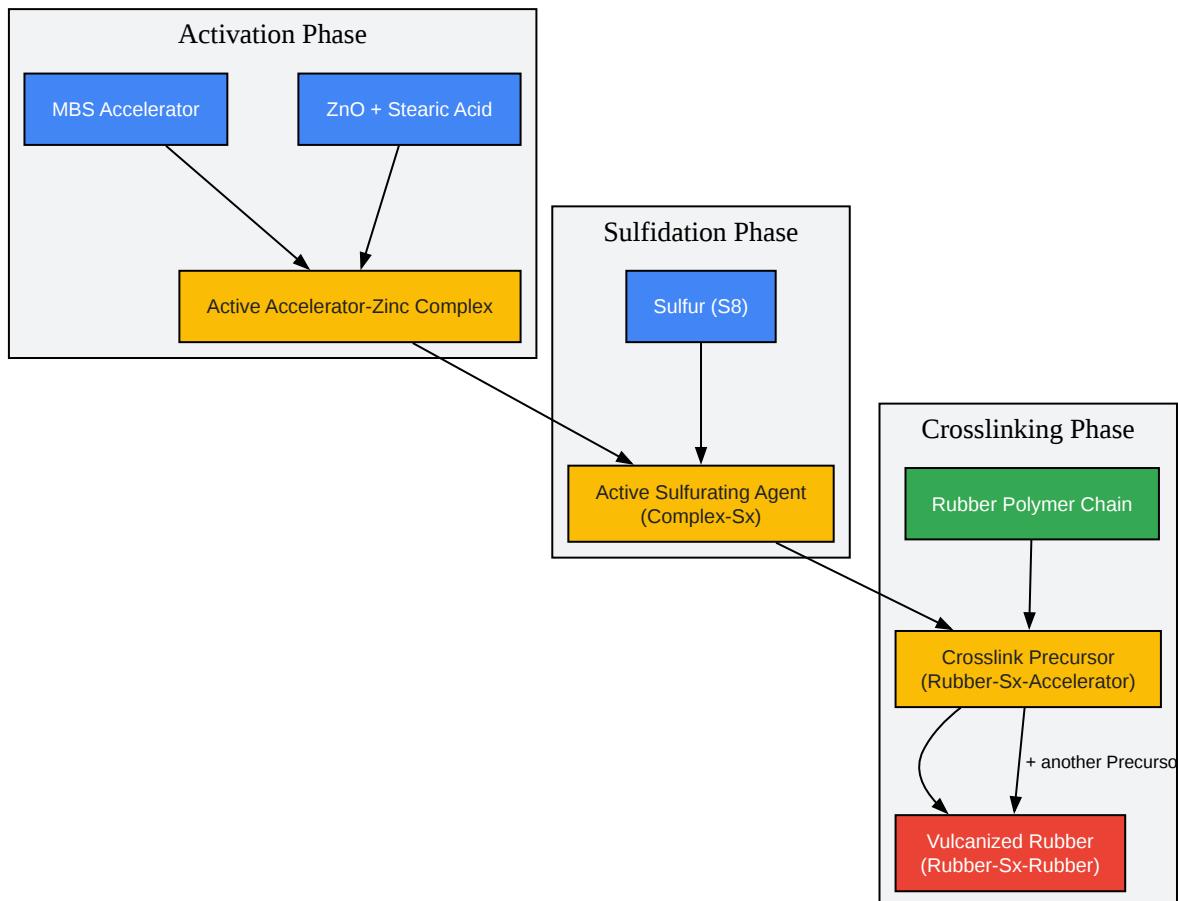
- Onset Temperature of Vulcanization: The temperature at which the exothermic reaction begins.
- Peak Exotherm Temperature: The temperature at which the rate of heat evolution is maximum.
- Enthalpy of Vulcanization (ΔH): The total heat evolved during the reaction, calculated from the area under the exothermic peak. This is proportional to the extent of crosslinking.

Mandatory Visualization



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Caption: Experimental workflow for studying vulcanization kinetics.



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Caption: Simplified pathway of MBS-accelerated sulfur vulcanization.

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